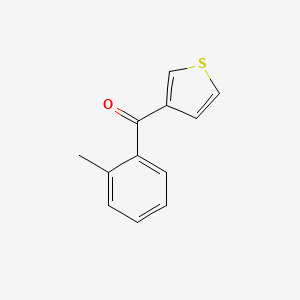

3-(2-甲基苯甲酰)噻吩

描述

Synthesis Analysis

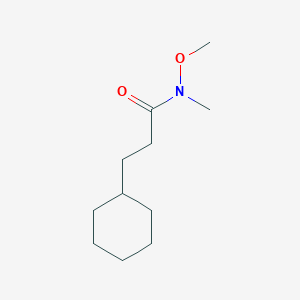

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

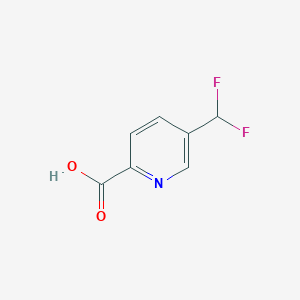

The molecular structure of 3-(2-Methylbenzoyl)thiophene consists of a thiophene ring attached to a 2-methylbenzoyl group . The InChI code for this compound is 1S/C12H10OS/c1-9-4-2-3-5-11(9)12(13)10-6-7-14-8-10/h2-8H,1H3 .Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

3-(2-Methylbenzoyl)thiophene is a solid at room temperature . It has a molecular weight of 202.28 g/mol . Physical properties of matter include color, density, hardness, and melting and boiling points .科学研究应用

抗微管蛋白剂

3-(α-苯乙烯基)苯并[b]噻吩已显示出作为抗微管蛋白剂的潜力。一项研究合成了一系列这些化合物,重点关注分子多样性和靶向抗增殖特性。其中,一种特定化合物对 HCT-116 细胞系表现出亚微摩尔细胞毒活性,并抑制微管蛋白聚合的水平与 CA-4 相当 (Tréguier 等人,2014)。

热解机理研究

3-乙炔基苯并[b]噻吩 (3-EBT) 是噻吩热解中的重要中间体,研究了其热解机理。该研究使用密度泛函理论发现热解始于 α-卡宾的形成,导致 3-EBT 分解的重要途径 (Li 等人,2021)。

石油组分的光化学降解

对 2-甲基-、3-甲基-和 2,3-二甲基苯并[b]噻吩的研究集中在它们在水溶液中的光化学降解上,这对于理解漏油后原油组分的归宿至关重要。这项研究表明,主要反应途径涉及甲基氧化成羧酸 (Andersson & Bobinger,1996)。

重油中的分解

一项研究结合了量子化学和实验,以探索超临界水 (SCW) 下重油中噻吩化合物的分解机理。发现 3-甲基噻吩的脱硫度显着高于噻吩,突出了甲基的重要性 (Qi 等人,2020)。

2-芳基苯并[b]噻吩的合成

无膦钯体系被用于合成 2-芳基苯并[b]噻吩,展示了一种高效且快速的访问方法。本研究提出了 3-活化苯并[b]噻吩与各种芳基卤化物的催化偶联,直接获得了具有生物学意义的新结构 (Chabert 等人,2004)。

雌激素受体调节剂

苯并[b]噻吩衍生物因其用作选择性雌激素受体调节剂而重要,通过一种新方法合成。该方法涉及芳香亲核取代反应和 Heck 型偶联,提供 2-芳基-3-氨基或苯氧基苯并[b]噻吩 (David 等人,2005)。

抗肿瘤活性

2-氨基-3-氰基-4,5,6,7-四氢苯并[b]噻吩与氰基乙酸乙酯反应的研究导致了不同杂环衍生物的合成。这些衍生物包括噻吩、噻唑、吡唑、吡啶、嘧啶和香豆素环,在体外表现出很高的抗增殖活性抑制作用,证明了它们在抗肿瘤应用中的潜力 (Shams 等人,2010)。

钯(II)配合物的合成

合成了一种新的噻吩功能化苯并咪唑鎓盐,并用于创建钯(II)配合物。该配合物在铃木-宫浦偶联中表现出高活性,这是一种用于创建联芳基化合物的化学反应类型,在药物和农用化学品中很重要 (Huynh & Chew,2010)。

氧化环加成反应中的路易斯酸催化

一项研究证明了 BF3.Et2O 在催化噻吩氧化环加成反应中的应用,提高了产率并允许更多种类的双亲电试剂与噻吩反应。这种方法对于合成一系列具有高面选择性的非对映异构体环加成物非常重要 (Li 等人,1997)。

安全和危害

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

属性

IUPAC Name |

(2-methylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-4-2-3-5-11(9)12(13)10-6-7-14-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAWYLIOLUTPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641825 | |

| Record name | (2-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylbenzoyl)thiophene | |

CAS RN |

67869-14-1 | |

| Record name | (2-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

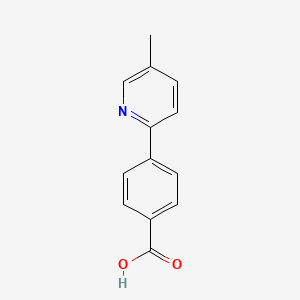

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)